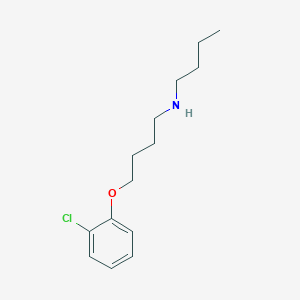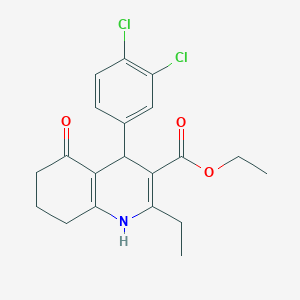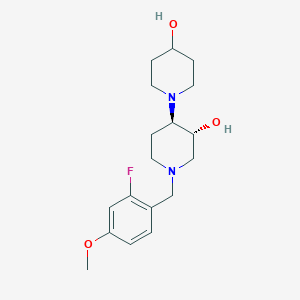![molecular formula C22H23NO2 B5016079 3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5016079.png)
3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone
Übersicht
Beschreibung
3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic compound that belongs to the class of furanones and has a molecular formula of C21H23NO2. DEAB has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones, similar in structure to the compound , have been synthesized for their potential biological activities. These compounds have shown significant anti-inflammatory, analgesic, and antibacterial properties. For instance, specific compounds in this class demonstrated notable anti-inflammatory activity in carrageenan-induced rat paw edema tests, coupled with analgesic activity in acetic acid-induced writhing tests, while exhibiting minimal ulcerogenic action (Husain, Alam, & Siddiqui, 2009).
Biophotonic Applications
Compounds closely related to 3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone have been studied for their potential in biophotonics. These studies include the characterization of one- and two-photon absorption of light and fluorescence properties, which are crucial for applications in fields like optical imaging and photodynamic therapy (Nesterov et al., 2003).
Fluorescent Organic Dyes
3(2H)-Furanones have been investigated as scaffolds for synthesizing novel fluorescent organic dyes. These compounds exhibit efficient solvatochromic properties, where their photophysical characteristics change depending on the solvent, making them suitable for bio-analytical applications (Varghese et al., 2015).
Antimycobacterial Evaluation
Further research into 3-arylidene-5-(substituted phenyl)-2(3H)-furanones has shown that these compounds possess antimycobacterial properties. A specific compound, 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone, emerged as a lead compound against Mycobacterium tuberculosis in in vitro studies, highlighting its potential in treating tuberculosis (Husain, Alam, Hasan, & Yar, 2009).
Role in Food and Beverages
Furanones, including compounds similar to this compound, play a significant role in the flavor of various foodstuffs and beverages. These compounds are formed mainly through Maillard reactions during cooking and are important in the flavor profiles of strawberries, raspberries, pineapples, tomatoes, soy sauce, and beer (Slaughter, 1999).
Eigenschaften
IUPAC Name |
(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-4-23(5-2)20-12-8-17(9-13-20)14-19-15-21(25-22(19)24)18-10-6-16(3)7-11-18/h6-15H,4-5H2,1-3H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCIZBUZDRQJTE-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016004.png)
![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5016008.png)
![ethyl 2-[({[N-(4-chlorobenzoyl)glycyl]oxy}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5016012.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5016013.png)
![ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5016032.png)
![1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5016037.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)
![1,1-dichloro-1a-(4-ethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5016047.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5016050.png)
![1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5016052.png)


![ethyl 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5016075.png)
